S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate
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Overview
Description
S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate is an organic compound known for its unique structural properties and potential applications in various fields This compound is a type of ester derived from benzenecarbothioic acid and is characterized by the presence of a pentylphenyl group and a decylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-pentylphenol and 4-decylbenzene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thionyl chloride, which acts as a chlorinating agent, and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
- S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-(heptyloxy)benzenecarbothioate
Uniqueness
S-(4-Pentylphenyl) 4-decylbenzene-1-carbothioate stands out due to its specific structural features, which confer unique chemical and physical properties.
Properties
CAS No. |
61518-87-4 |
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Molecular Formula |
C28H40OS |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-decylbenzenecarbothioate |
InChI |
InChI=1S/C28H40OS/c1-3-5-7-8-9-10-11-13-15-24-16-20-26(21-17-24)28(29)30-27-22-18-25(19-23-27)14-12-6-4-2/h16-23H,3-15H2,1-2H3 |
InChI Key |
SLLLIGYLAYGWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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